molecular formula C21H20N2O5 B237757 N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B237757
M. Wt: 380.4 g/mol
InChI Key: SLEOJSCGBSHBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as EF24, is a synthetic curcumin analog that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent anti-inflammatory and anti-cancer agent that has shown promising results in preclinical studies.

Mechanism Of Action

N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide exerts its anti-inflammatory and anti-cancer effects by targeting multiple signaling pathways, including NF-κB, STAT3, and Nrf2. It inhibits the activation of these pathways, which are known to be involved in inflammation and cancer development.

Biochemical And Physiological Effects

N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various cancer models. It also has potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapies. However, one of the limitations of using N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. One potential direction is the development of new N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide's potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide's anti-inflammatory and anti-cancer effects.
Conclusion:
In conclusion, N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is a synthetic curcumin analog that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Although there are some limitations to using N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments, its potent anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapies. Further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Synthesis Methods

N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide can be synthesized by the reaction of 4-methoxyphenylboronic acid with 3-ethoxybenzoylisothiocyanate, followed by the reaction of the resulting intermediate with furfurylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies.

properties

Product Name

N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-3-27-16-7-4-6-14(12-16)20(24)23-17-13-15(9-10-18(17)26-2)22-21(25)19-8-5-11-28-19/h4-13H,3H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

SLEOJSCGBSHBAD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.